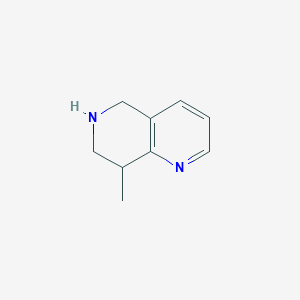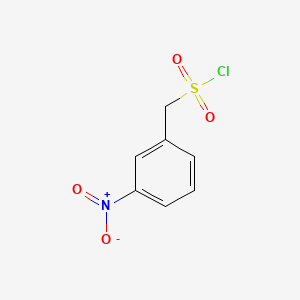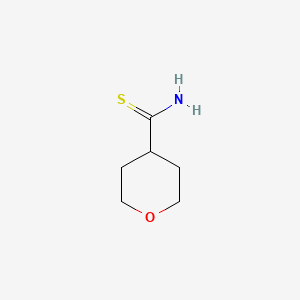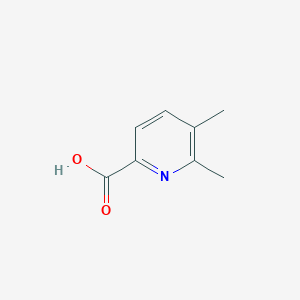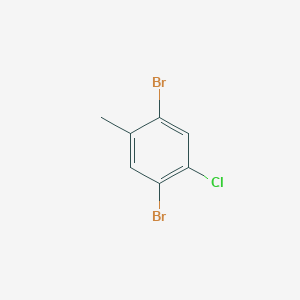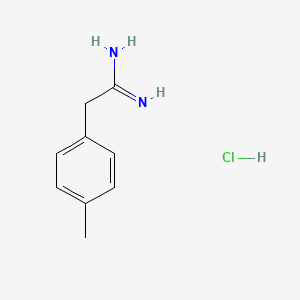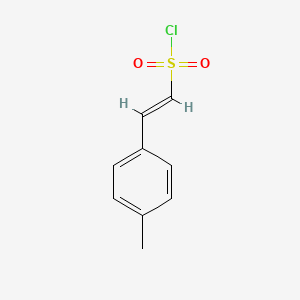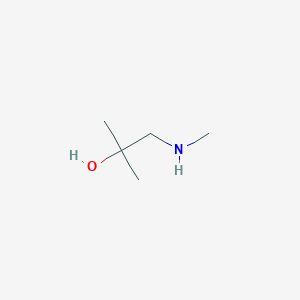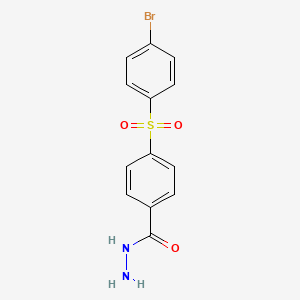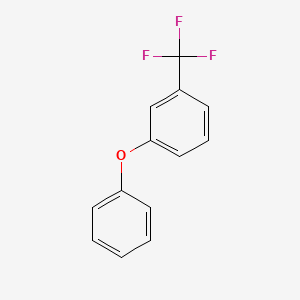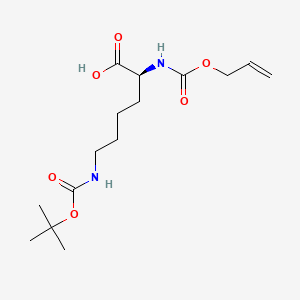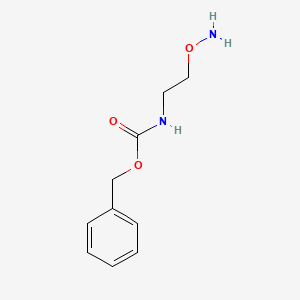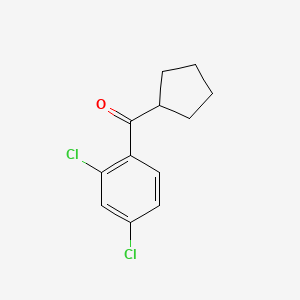![molecular formula C11H12N4 B1316876 4-吡啶-2-基-4,5,6,7-四氢-3H-咪唑[4,5-c]吡啶 CAS No. 887405-39-2](/img/structure/B1316876.png)
4-吡啶-2-基-4,5,6,7-四氢-3H-咪唑[4,5-c]吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of significant interest due to its potential pharmacological properties and its structural resemblance to purines, which are essential components of nucleic acids .
科学研究应用
4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound’s derivatives are explored for their potential use in various industrial applications, such as the development of new materials and catalysts.
作用机制
Target of Action
For instance, they have been found to modulate GABA A receptors , influence enzymes involved in carbohydrate metabolism , and play a role in the functioning of cancerous cells and components of the immune system .
Mode of Action
For example, they can act as positive allosteric modulators of GABA A receptors, enhancing the receptor’s response to GABA .
Biochemical Pathways
For instance, if the target is a GABA A receptor, the compound could affect neurotransmission in the central nervous system .
Pharmacokinetics
The compound’s molecular weight is 20024000 , which suggests it may have favorable absorption and distribution characteristics, as molecules under 500 Daltons generally have good bioavailability.
Result of Action
Given the known activities of imidazopyridines, it could potentially have effects such as enhancing neurotransmission (if acting on gaba a receptors) or influencing the growth and proliferation of cells (if acting on targets relevant to cancer or immune function) .
生化分析
Biochemical Properties
4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine plays a crucial role in several biochemical reactions. It has been identified as an inhibitor of VEGFR-2 kinase, a key enzyme involved in angiogenesis . This compound interacts with the active site of VEGFR-2 kinase, inhibiting its activity and thereby reducing the formation of new blood vessels. Additionally, 4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine has shown potential as an inhibitor of Porphyromonas gingivalis glutaminyl cyclase, an enzyme implicated in periodontitis . The interactions between this compound and these enzymes highlight its potential therapeutic applications in cancer and infectious diseases.
Cellular Effects
The effects of 4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in angiogenesis and inflammation . By inhibiting VEGFR-2 kinase, this compound can reduce the proliferation and migration of endothelial cells, which are essential for new blood vessel formation. Furthermore, its inhibitory effect on Porphyromonas gingivalis glutaminyl cyclase can disrupt the bacterial cell’s ability to evade the host immune system, thereby reducing inflammation and infection . These cellular effects underscore the compound’s potential in treating diseases characterized by abnormal cell proliferation and chronic inflammation.
Molecular Mechanism
At the molecular level, 4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine exerts its effects through specific binding interactions with target enzymes. The compound binds to the active site of VEGFR-2 kinase, preventing the phosphorylation of downstream signaling molecules involved in angiogenesis . This inhibition leads to a decrease in endothelial cell proliferation and migration. Similarly, the compound’s interaction with Porphyromonas gingivalis glutaminyl cyclase involves binding to the enzyme’s active site, thereby inhibiting its catalytic activity and reducing the pathogen’s virulence . These molecular interactions highlight the compound’s potential as a targeted therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions, maintaining its inhibitory activity over extended periods . Prolonged exposure to the compound can lead to adaptive responses in cells, such as upregulation of compensatory pathways that counteract its inhibitory effects. These temporal effects are essential considerations for the compound’s therapeutic application.
Dosage Effects in Animal Models
The effects of 4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine vary with different dosages in animal models. At low doses, the compound effectively inhibits VEGFR-2 kinase activity, reducing angiogenesis without causing significant toxicity . At higher doses, the compound can induce adverse effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications . These dosage-dependent effects underscore the need for careful evaluation of the compound’s safety profile in preclinical studies.
Metabolic Pathways
4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can have distinct biological activities, contributing to the compound’s overall pharmacological profile. Additionally, the compound’s interaction with metabolic enzymes can influence metabolic flux and metabolite levels, affecting cellular energy homeostasis and biosynthetic processes . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.
Transport and Distribution
The transport and distribution of 4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells, thereby influencing its intracellular concentration and bioavailability . Additionally, binding proteins such as albumin can modulate the compound’s distribution in the bloodstream, affecting its delivery to target tissues . These transport and distribution mechanisms are critical for determining the compound’s pharmacokinetics and therapeutic potential.
Subcellular Localization
The subcellular localization of 4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine plays a significant role in its activity and function. The compound has been observed to localize primarily in the cytoplasm, where it interacts with target enzymes such as VEGFR-2 kinase and Porphyromonas gingivalis glutaminyl cyclase . Additionally, post-translational modifications, such as phosphorylation, can influence the compound’s localization and activity, directing it to specific cellular compartments or organelles . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine typically involves the condensation of pyridine-2,3-diamine with carboxylic acids or their equivalents, followed by cyclization under oxidative conditions . Another common method is the Pictet-Spengler reaction, which involves the reaction of histamine hydrochloride with paraformaldehyde .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, with appropriate modifications to optimize yield and purity.
化学反应分析
Types of Reactions
4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
相似化合物的比较
Similar Compounds
Imidazo[4,5-b]pyridine: Another fused heterocyclic compound with similar biological activities.
Imidazo[1,2-a]pyridine: Known for its use in the development of drugs like zolpidem.
Imidazo[1,5-a]pyridine: Exhibits a range of pharmacological properties, including anti-inflammatory and anticancer activities.
Uniqueness
4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it a valuable scaffold for drug development and other scientific research applications.
属性
IUPAC Name |
4-pyridin-2-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c1-2-5-12-8(3-1)10-11-9(4-6-13-10)14-7-15-11/h1-3,5,7,10,13H,4,6H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGHLLMJFGLYIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1NC=N2)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
